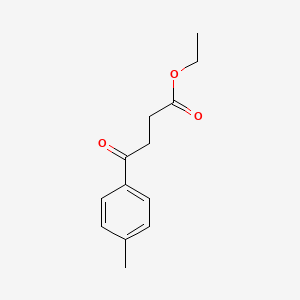

Ethyl 4-(4-methylphenyl)-4-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as ethyl p-toluate, is a synthetic chemical compound that is widely used in the chemical industry. It is a colorless liquid with a sweet, floral odor and a boiling point of 175°C. Ethyl p-toluate is used in a variety of applications, including as a solvent, as a flavoring agent, and as a reagent in the synthesis of other chemicals. It is also used in the production of pharmaceuticals, agrochemicals, and polymers.

科学研究应用

Organic Synthesis and Catalysis

Ethyl 4-(4-methylphenyl)-4-oxobutanoate: is utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds. It can act as a precursor for synthesizing various heterocyclic compounds . For instance, it may be involved in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinone derivatives .

Pharmaceutical Research

This compound finds applications in pharmaceutical research due to its potential as a building block for drug development. It can be used to create pharmacophores, which are parts of a molecule responsible for its biological activity. For example, derivatives of this compound have been explored for their antileishmanial and antimalarial activities .

Analytical Chemistry

As a standard compound in analytical chemistry, it can be used for method development in chromatography and mass spectrometry. Its known properties allow for calibration of instruments and validation of analytical methods, which is crucial for accurate measurement and detection .

作用机制

Target of Action

Ethyl 4-(4-Methylphenyl)-4-Oxobutyrate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate or Ethyl 4-(4-methylphenyl)-4-oxobutanoate, is a complex organic compound. Compounds with similar structures have been found to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-stacking . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

For instance, some compounds with an indole structure have been found to exhibit diverse biological activities, affecting pathways related to viral replication, inflammation, cancer, and more .

Pharmacokinetics

For example, 4-Methylaminorex, a stimulant drug of the 2-amino-5-aryloxazoline class, has a bioavailability of 62% oral; 79% nasal; 91 - 93.5% smoked; 100% IV .

Result of Action

For instance, 4-Methylaminorex has effects comparable to methamphetamine but with a longer duration .

属性

IUPAC Name |

ethyl 4-(4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHSFGIXTQENJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288662 |

Source

|

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

CAS RN |

6942-61-6 |

Source

|

| Record name | 6942-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。